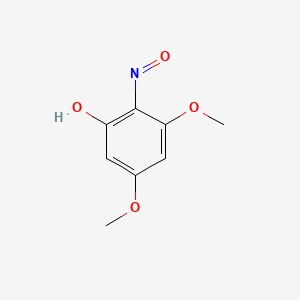

3,5-Dimethoxy-2-nitrosophenol

Description

This compound is critical in synthesizing photochromic spiro(indolino) compounds, particularly when reacted with substituted indoline or indolium salts . Its utility hinges on the ortho-nitroso group’s reactivity, which enables cyclization reactions to form photochromic products. However, its synthesis often yields significant impurities, notably the para-isomer 3,5-dimethoxy-4-nitrosophenol (35–50% by weight), necessitating rigorous purification to achieve >90% purity for industrial applications .

Properties

CAS No. |

119266-65-8 |

|---|---|

Molecular Formula |

C8H9NO4 |

Molecular Weight |

183.16 g/mol |

IUPAC Name |

3,5-dimethoxy-2-nitrosophenol |

InChI |

InChI=1S/C8H9NO4/c1-12-5-3-6(10)8(9-11)7(4-5)13-2/h3-4,10H,1-2H3 |

InChI Key |

PUSBFKFKOKSQBL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)N=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Notes on Industrial and Academic Relevance

- Isomer Purity : Even trace para-isomer contamination (>7%) drastically reduces photochromic efficiency, emphasizing the need for robust purification protocols .

- Synthetic Innovation: Recent advances (e.g., PPG Industries’ 2025 method) highlight ongoing efforts to optimize yield and reduce costs in photochromic manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.